molecular formula C10H11N5O2 B2410144 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- CAS No. 94051-91-9

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-

Cat. No.: B2410144
CAS No.: 94051-91-9
M. Wt: 233.231
InChI Key: ABMRCFMNQJXKHJ-BUHFOSPRSA-N
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Description

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound features a diazenyl group (N=N) attached to a methoxyphenyl ring, which is further connected to an isoxazole ring substituted with two amino groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce corresponding amines .

Scientific Research Applications

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to its bioactivity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is unique due to its specific substitution pattern and the presence of both diazenyl and isoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-16-7-4-2-6(3-5-7)13-14-8-9(11)15-17-10(8)12/h2-5H,12H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMRCFMNQJXKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(ON=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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